molecular formula C12H10ClNO3S B1301879 Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate CAS No. 262856-07-5

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Cat. No. B1301879
M. Wt: 283.73 g/mol
InChI Key: YGZWINIFAXHZFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss this exact compound, they provide valuable insights into the synthesis, properties, and applications of closely related thiazole derivatives.

Synthesis Analysis

The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which are structurally similar to the compound of interest, has been achieved through a cyclocondensation reaction facilitated by ultrasound irradiation, leading to high yields and regioselectivity . Another related synthesis involves the one-pot reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in the presence of an ionic liquid to produce functionalized ethyl 1,3-thiazole-5-carboxylates . These methods highlight the potential for efficient and selective synthesis routes that could be adapted for the synthesis of ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been supported by crystallographic data, which is crucial for understanding the geometry and electronic configuration of these molecules . The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which share a similar thiazole core, have been studied, revealing that their absorptions are mainly due to π→π* transitions, indicating a conjugated system that could be present in the compound of interest .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be quite diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photochemical reactions to form various isothiazole derivatives . This suggests that ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate may also participate in photochemical reactions, potentially leading to interesting photochemical properties or applications as a sensitizer in photo-oxidation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical studies of ethyl 2-arylthiazole-5-carboxylates have shown fluorescence, which could imply that the compound of interest may also exhibit such properties . The fluorescence is possibly due to dual emission from different excited states, which is an important characteristic for applications in materials science and sensing technologies .

Scientific Research Applications

Hypoglycemic Activity

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate and its derivatives have been studied for their hypoglycemic activity, showing significant potential in lowering blood glucose levels. Research indicates that specific substituents on the phenyl ring and certain chain lengths enhance the substance's effectiveness in reducing blood glucose concentrations. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate has demonstrated particularly favorable activity in this regard (Eistetter & Wolf, 1982). Additional studies have explored the compound's effects on peroxisomal beta-oxidation in rat liver, noting its inhibition of mitochondrial beta-oxidation and potential similarities to hypolipidaemic drugs (Bone et al., 1982).

Antidiabetic and Hypolipidemic Effects

Further investigations have focused on the synthesis of related compounds, exploring their hypoglycemic and hypolipidemic activities. Notably, a series of compounds bearing the 4-(2-methyl-2-phenylpropoxy) benzyl moiety was prepared, with 5-[4-(2-methyl-2-phenylpropoxy) benzyl] thiazolidine-2, 4-dione (AL-321) demonstrating significant hypoglycemic and hypolipidemic activities (Sohda et al., 1982). This research contributes to a deeper understanding of the compound's therapeutic potential in treating conditions like diabetes and high cholesterol.

Neurochemical and Behavioral Studies

The compound has also been the subject of neurochemical and behavioral studies, focusing on its effects on central 5-HT receptors. Research on 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (LY 165163, PAPP) revealed its significant influence on 5-hydroxytryptophan accumulation in various brain regions and its potential as a centrally active agonist at 5-HT presynaptic receptors (Hutson et al., 1987). These findings highlight the compound's relevance in neuroscientific research and its potential implications for understanding and treating neurological disorders.

Safety And Hazards

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate should be handled with care due to its toxicity. It is not approved in the European Union .

properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZWINIFAXHZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654359
Record name 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

CAS RN

262856-07-5
Record name 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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